molecular formula C13H9ClF3NO2S B270807 4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No. B270807
M. Wt: 335.73 g/mol
InChI Key: AIGKNZVPDLBPRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This compound has been extensively studied for its potential therapeutic applications in treating cystic fibrosis (CF), a genetic disorder that affects the lungs, pancreas, and other organs.

Mechanism of Action

4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide acts as a potent and selective inhibitor of CFTR chloride channel function. It binds to the cytoplasmic side of the channel and stabilizes the closed state, preventing chloride ions from passing through the pore. This leads to a reduction in the amount of chloride and water secreted by epithelial cells in the lungs, pancreas, and other organs affected by CF.
Biochemical and Physiological Effects:
4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been shown to improve CFTR function in vitro and in vivo, leading to increased chloride transport and improved airway surface liquid hydration. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in CF airway epithelial cells, suggesting a potential anti-inflammatory effect. In addition, 4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been shown to have minimal effects on other ion channels and transporters, indicating a high degree of selectivity for CFTR.

Advantages and Limitations for Lab Experiments

4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of CFTR chloride channel function, making it a useful tool compound for studying the role of CFTR in various physiological processes. It has also been shown to have minimal effects on other ion channels and transporters, reducing the potential for off-target effects. However, 4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has some limitations. It is a small molecule inhibitor, and as such, it may not fully recapitulate the effects of genetic mutations that cause CF. In addition, its effects on CFTR function may be influenced by factors such as cell type, culture conditions, and experimental design.

Future Directions

There are several future directions for research on 4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide. One area of focus is the development of more potent and selective CFTR inhibitors with improved pharmacokinetic properties. Another area of interest is the use of 4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide as a tool compound to study the role of CFTR in other diseases, such as chronic obstructive pulmonary disease (COPD) and asthma. Finally, there is ongoing research into the potential use of 4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide in combination with other drugs, such as correctors and potentiators, to improve CFTR function in patients with CF.

Synthesis Methods

4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide can be synthesized through a series of chemical reactions starting from commercially available starting materials. One of the most commonly used methods involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonium hydroxide to yield the final product, 4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide.

Scientific Research Applications

4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in treating cystic fibrosis. It has been shown to improve the function of defective CFTR channels in vitro and in vivo, leading to increased chloride transport and improved airway surface liquid hydration. 4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has also been used as a tool compound to study the role of CFTR in various physiological processes, such as sweat secretion, intestinal fluid secretion, and pancreatic bicarbonate secretion.

properties

Product Name

4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

Molecular Formula

C13H9ClF3NO2S

Molecular Weight

335.73 g/mol

IUPAC Name

4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C13H9ClF3NO2S/c14-10-4-6-12(7-5-10)21(19,20)18-11-3-1-2-9(8-11)13(15,16)17/h1-8,18H

InChI Key

AIGKNZVPDLBPRX-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

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